3-Iodo-1-isopropylquinolin-4(1H)-one

Palladium catalysis Regioselective cross-coupling Medicinal chemistry diversification

3-Iodo-1-isopropylquinolin-4(1H)-one (CAS 1330755-93-5; C₁₂H₁₂INO; MW 313.13 g/mol) is a synthetic heterocyclic building block belonging to the 4-quinolone family. The scaffold bears an iodine substituent at the C3 position and an N‑isopropyl group on the lactam nitrogen.

Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
Cat. No. B13008358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1-isopropylquinolin-4(1H)-one
Molecular FormulaC12H12INO
Molecular Weight313.13 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=O)C2=CC=CC=C21)I
InChIInChI=1S/C12H12INO/c1-8(2)14-7-10(13)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3
InChIKeyBMRFGMPRAFFDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-isopropylquinolin-4(1H)-one – Halogenated Quinolinone Core Building Block for Palladium-Mediated Diversification


3-Iodo-1-isopropylquinolin-4(1H)-one (CAS 1330755-93-5; C₁₂H₁₂INO; MW 313.13 g/mol) is a synthetic heterocyclic building block belonging to the 4-quinolone family. The scaffold bears an iodine substituent at the C3 position and an N‑isopropyl group on the lactam nitrogen . The compound serves as a versatile electrophilic partner in palladium-catalysed cross‑coupling reactions, enabling regioselective elaboration to 1,3-disubstituted and 1,3,6‑trisubstituted quinolin‑4(1H)‑ones of pharmaceutical interest [1]. Across in‑class analogs, the combination of the C3‑iodo leaving group and the sterically demanding N‑isopropyl tail determines both synthetic reactivity and downstream molecular properties.

Why 3-Iodo-1-isopropylquinolin-4(1H)-one Cannot Be Replaced by a Generic 3‑Halogeno‑4‑quinolone


The C3 halogen identity and the N1 alkyl group on the 4‑quinolone scaffold each independently control the rate of oxidative addition, the regiochemical outcome of sequential cross‑coupling steps, and the three‑dimensional shape of the final product. Palladium‑catalysed reactions on this scaffold exploit the intrinsic halide reactivity order I ≫ Br ≫ Cl, enabling site‑selective mono‑ and bis‑functionalisation [1]. Exchanging the iodine for bromine or chlorine dramatically reduces the first‑stage cross‑coupling rate, often necessitating harsher conditions that erode regioselectivity and functional group compatibility [1]. Simultaneously, the N‑isopropyl group imposes greater steric hindrance than N‑methyl or N‑H, which alters both the synthetic yield of the core and the conformation of downstream coupling products; simply replacing it with a smaller alkyl group changes the physicochemical profile and potentially the biological target engagement of the elaborated library . Consequently, a generic 3‑halogeno‑4‑quinolone cannot reproduce the specific reactivity sequence, product diversity, or SAR landscape accessible from 3‑iodo‑1‑isopropylquinolin‑4(1H)‑one.

Quantitative Differentiation Evidence for 3-Iodo-1-isopropylquinolin-4(1H)-one Against Closest Analogs


C3‑Halide Reactivity Gradient Enables Regioselective Sequential Cross‑Coupling – I > Br ≫ Cl

The halide selectivity hierarchy I > Br for Pd(0) oxidative addition is explicitly exploited on the 4‑quinolone scaffold [1]. In the 1‑alkyl‑6‑bromo‑3‑iodoquinolin‑4(1H)‑one system, the iodine at C3 undergoes Suzuki–Miyaura coupling selectively and completely before the bromine at C6 engages, enabling sequential introduction of two different aryl groups under microwave irradiation at 110 °C in aqueous DME with Pd(PPh₃)₄/Na₂CO₃ [2]. A 3‑bromo analog would suffer from competitive C3/C6 reactivity under similar conditions, compromising regioselectivity, while a 3‑chloro analog is essentially inert under standard Suzuki conditions, necessitating specialised ligands and higher temperatures [1]. This kinetic resolution is intrinsic to the C3‑I bond and is not achievable with the corresponding C3‑Br or C3‑Cl quinolinones.

Palladium catalysis Regioselective cross-coupling Medicinal chemistry diversification

N‑Isopropyl Substitution Reduces Iodination/Amidation Yield Compared with N‑Methyl – Synthetic Accessibility Trade‑Off

In the NaIO₄‑mediated cascade iodination/amidation of N‑alkyl quinolinium iodide salts, the N‑isopropyl substrate consistently gives lower product yields than the corresponding N‑methyl substrate, accompanied by unidentified by‑products . The N‑ethyl analog yielded only 11% of the C4‑oxidised by‑product alongside the desired 3‑iodo‑1‑ethylquinolin‑4(1H)‑one, indicating that increasing steric bulk at N1 progressively diverts the reaction away from the productive pathway . Under optimised conditions (2.5 equiv KOAc, DCE/H₂O, NaIO₄), the N‑methyl quinolinium salt delivers the iodination product in 70% yield, whereas the N‑isopropyl congener is obtained in substantially lower isolated yield (exact percentage not disclosed; described qualitatively as 'decreased') .

Synthetic methodology Regioselective halogenation Process chemistry

Halogen Identity Modulates Kinase Binding Affinity – Iodo ≠ Bromo ≠ Chloro in Quinoline-Based Inhibitor Series

Although direct kinase profiling data for 3‑iodo‑1‑isopropylquinolin‑4(1H)‑one itself are absent from the public literature, a closely related series of 7‑halogeno‑4‑anilinoquinolines has been evaluated in a DiscoverX competition binding assay (KINOMEscan, n = 2) [1]. The data demonstrate that halogen substitution at a single position on the quinoline core can shift the binding affinity (KD) for cyclin G‑associated kinase (GAK) by more than 4‑fold: 7‑Cl KD = 6.7 nM, 7‑Br KD = 1.9 nM, 7‑I KD = 7.9 nM [1]. All three halogenated analogs retain selectivity over RIPK2, ADCK3, and NLK, but the absolute KD values and selectivity windows differ with halogen type [1]. This class‑level evidence suggests that the identity of the halogen on a quinoline/quinolinone scaffold is a non‑trivial determinant of target engagement and that the iodo analog occupies a distinct position in the SAR landscape relative to the bromo and chloro congeners.

Kinase selectivity Structure–activity relationship Chemical probe design

Iodine Heavy‑Atom Effect Facilitates X‑Ray Crystallographic Phase Determination

The iodine atom (atomic number 53) provides a substantially stronger anomalous scattering signal for X‑ray crystallography than bromine (Z = 35) or chlorine (Z = 17). The anomalous scattering factor f″ at Cu Kα wavelength (1.5418 Å) is approximately 6.88 electrons for iodine, compared with 1.28 for bromine and 0.22 for chlorine [1]. This 5.4‑fold increase in anomalous signal relative to bromine makes iodo‑substituted ligands significantly more effective for experimental phasing (SAD/MAD) when the compound is co‑crystallised with a protein target [1]. The iodine atom on 3‑iodo‑1‑isopropylquinolin‑4(1H)‑one can therefore serve as an intrinsic anomalous scatterer, eliminating the need for additional heavy‑atom soaking or selenomethionine labelling in structural biology campaigns.

Structural biology X-ray crystallography Heavy-atom derivatisation

Procurement‑Justified Application Scenarios for 3‑Iodo‑1‑isopropylquinolin‑4(1H)‑one


Regioselective Sequential Cross‑Coupling for Diversified 4‑Quinolone Libraries

As demonstrated by the selective iodine‑first coupling protocol, this compound serves as the optimal entry point for constructing 1‑isopropyl‑3‑aryl‑6‑substituted‑quinolin‑4(1H)‑one libraries. The iodine at C3 undergoes exclusive Suzuki–Miyaura coupling before the 6‑bromo (when present) engages, enabling predictable, programmable diversification [1][2]. Comparable 3‑bromo or 3‑chloro analogs fail to deliver the same site‑selectivity window.

Heavy‑Atom Derivative for Protein–Ligand Co‑Crystallography and Fragment‑Based Drug Discovery

The intrinsic anomalous scattering power of iodine (f″ = 6.88 e⁻ at Cu Kα) allows 3‑iodo‑1‑isopropylquinolin‑4(1H)‑one to function as a self‑phasing ligand in X‑ray crystallography [3]. This eliminates the need for post‑soaking with heavy‑atom reagents and accelerates structure‑based drug design workflows where experimental electron density is required for unambiguous pose assignment.

Halogen‑Based SAR Exploration of GAK and Related NAK‑Family Kinases

Class‑level kinase profiling data indicate that halogen identity at the quinoline/quinolinone core shifts GAK binding affinity by up to 4.2‑fold (Br 1.9 nM > Cl 6.7 nM ≈ I 7.9 nM) [4]. Procuring the 3‑iodo derivative specifically enables exploration of the iodo‑substituted region of the halogen SAR space, which is distinct from the bromo and chloro subspaces. This is critical for lead optimisation programs targeting GAK‑driven pathologies.

Synthesis of N‑Isopropyl‑Substituted Bioactive 4‑Quinolone Analogs

For programs requiring the N‑isopropyl pharmacophore – such as certain DHODH inhibitors where the N‑isopropyl‑4‑quinolone core contributes to potency (e.g., IC₅₀ = 20 nM against human DHODH for a structurally related 1‑isopropylquinolin‑4(1H)‑one derivative) [5] – the 3‑iodo‑1‑isopropylquinolin‑4(1H)‑one building block provides a direct synthetic precursor with the correct N‑alkylation already installed, avoiding post‑coupling N‑alkylation challenges.

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